![molecular formula C14H15NO B14477575 Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- CAS No. 65512-74-5](/img/structure/B14477575.png)
Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- is an organic compound with the molecular formula C13H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- can be achieved through several methods. One common approach involves the hydrogenation of 1,2,3,4-tetrahydrobenzo[h]quinoline in the presence of a suitable catalyst. The reaction typically requires hydrogen gas and a catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or Raney nickel.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-one derivatives, while substitution reactions can produce various functionalized quinoline compounds.
科学研究应用
Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
Uniqueness
Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl- is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, differentiating it from other quinoline derivatives.
属性
CAS 编号 |
65512-74-5 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC 名称 |
6-methyl-1,2,3,4-tetrahydrobenzo[h]quinolin-4-ol |
InChI |
InChI=1S/C14H15NO/c1-9-8-12-13(16)6-7-15-14(12)11-5-3-2-4-10(9)11/h2-5,8,13,15-16H,6-7H2,1H3 |
InChI 键 |
RKWMBRYAHNAWFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=CC=CC=C13)NCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


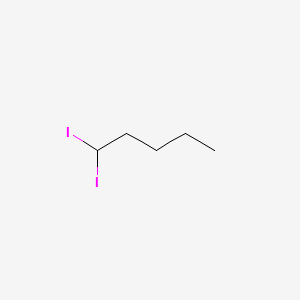
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
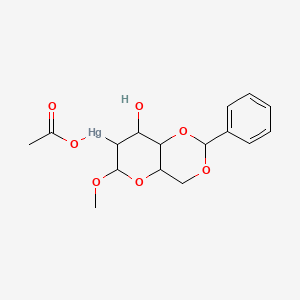
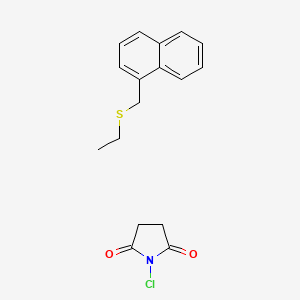
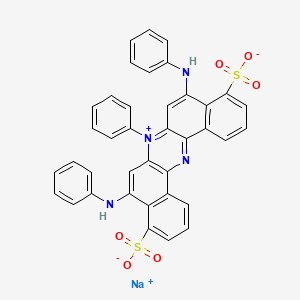
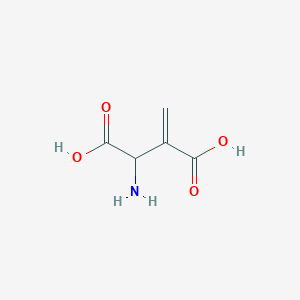

![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
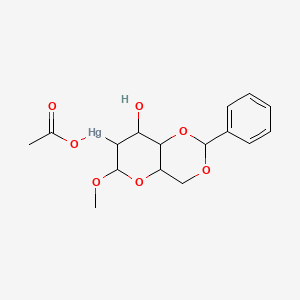
![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)
